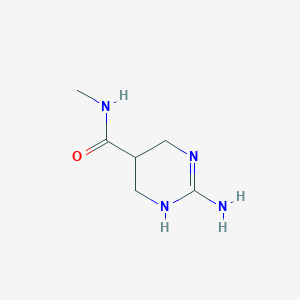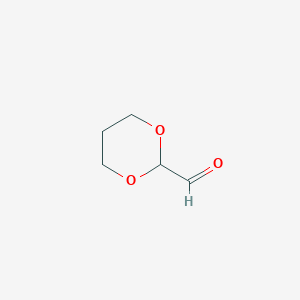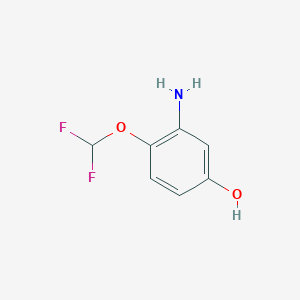
6-Bromo-2-chloro-3-(chloromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-chloro-3-(chloromethyl)pyridine is a halogenated pyridine derivative. Pyridine derivatives are known for their wide range of applications in organic synthesis, pharmaceuticals, and agrochemicals. The presence of bromine and chlorine atoms in the compound makes it highly reactive and useful for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chloro-3-(chloromethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method involves the use of 2,6-dibromopyridine as a starting material. The process includes the following steps :
Halogen Exchange: The bromine atoms in 2,6-dibromopyridine are replaced with chlorine atoms using isopropylmagnesium chloride lithium chloride complex (Turbo Grignard) and cyanuric chloride.
Chlorination: The resulting 2-bromo-6-hydroxymethylpyridine is then chlorinated using thionyl chloride (SOCl2) to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. The use of safer and more efficient reagents, as well as milder reaction conditions, is preferred to ensure scalability and safety .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-chloro-3-(chloromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium carbonate (K2CO3), and various amines. Reaction conditions typically involve heating the compound with the nucleophile in a suitable solvent.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a variety of aminopyridine derivatives .
Scientific Research Applications
6-Bromo-2-chloro-3-(chloromethyl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, especially those targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-2-chloro-3-(chloromethyl)pyridine involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions or biological macromolecules. This binding can alter the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-chloromethylpyridine: Similar in structure but lacks the additional chlorine atom at the 3-position.
3-Bromo-2-chloro-6-methylpyridine: Contains a methyl group instead of a chloromethyl group at the 3-position.
2-Chloro-5-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of a bromine atom.
Uniqueness
6-Bromo-2-chloro-3-(chloromethyl)pyridine is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of a wide range of compounds .
Properties
Molecular Formula |
C6H4BrCl2N |
|---|---|
Molecular Weight |
240.91 g/mol |
IUPAC Name |
6-bromo-2-chloro-3-(chloromethyl)pyridine |
InChI |
InChI=1S/C6H4BrCl2N/c7-5-2-1-4(3-8)6(9)10-5/h1-2H,3H2 |
InChI Key |
XSISNVCBMWLNSB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1CCl)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


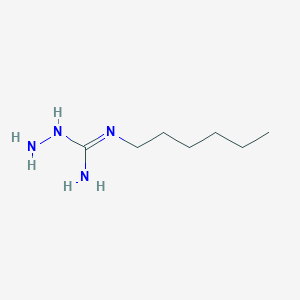
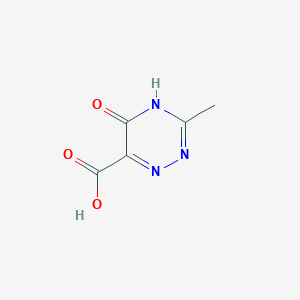
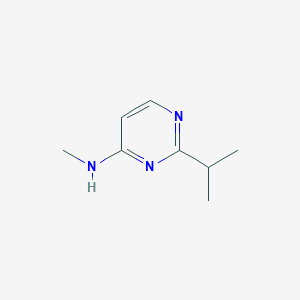
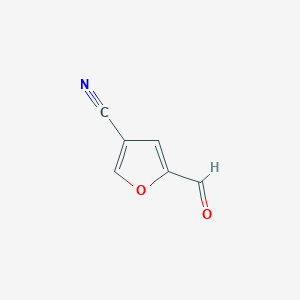
![tert-butyl (1S,3aR,7aR)-1-(aminomethyl)hexahydrofuro[3,4-c]pyridine-5(3H)-carboxylate](/img/structure/B13120756.png)
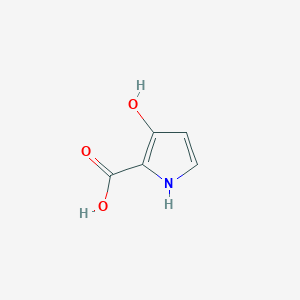
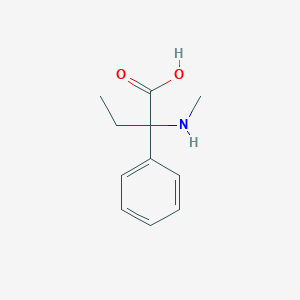
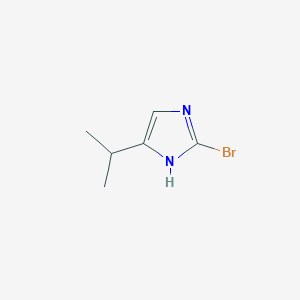
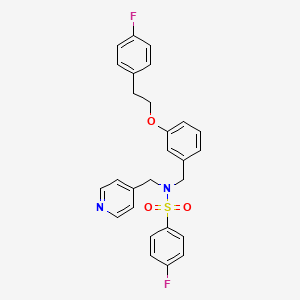
![3-{[Methoxycarbonylmethyl-(toluene-4-sulfonyl)-amino]-methyl}-pyridine-2-carboxylic Acid Isopropyl Ester](/img/structure/B13120791.png)
